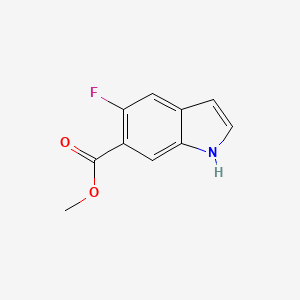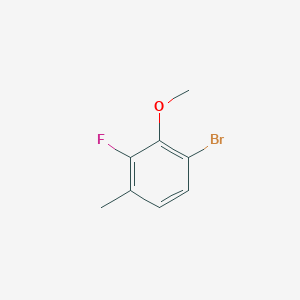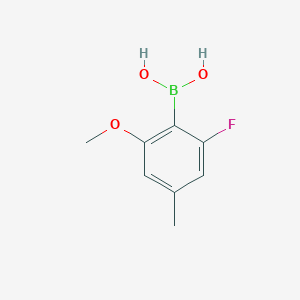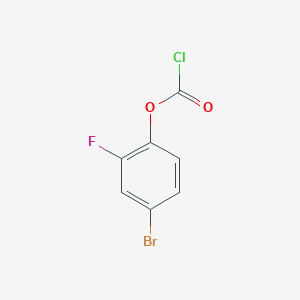
4-Bromo-2-fluorophenyl chloroformate
Overview
Description
4-Bromo-2-fluorophenyl chloroformate is a halogenated organic compound . It has a molecular weight of 253.45 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorophenyl chloroformate consists of a phenyl ring substituted with bromo and fluoro groups, and a chloroformate group . The InChI code for this compound is 1S/C7H3BrClFO2/c8-4-1-2-6 (5 (10)3-4)12-7 (9)11/h1-3H .Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenyl chloroformate is a solid compound with a molecular weight of 253.45 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Biphenyl Compounds
4-Bromo-2-fluorophenyl chloroformate is used in the synthesis of biphenyl compounds, such as 4-Bromo-2-fluorobiphenyl. This synthesis is achieved through methods such as diazotization and coupling reactions. The optimization of reaction conditions, like temperature and reaction time, is crucial for maximizing yield. An example is the synthesis of 4-Bromo-2-fluorobiphenyl using 4-bromo-2-fluoroaniline bromate as a starting material (Li Yong-qiang, 2012).
Development of Liquid Crystal Compounds
The compound is also integral in the development of low melting esters with large nematic ranges for liquid crystals. These esters, such as those derived from 4-n-alkyl-2-fluorophenyl, are used in electrooptical applications due to their useful properties (G. W. Gray & S. Kelly, 1981).
Study of Solvolysis Mechanisms
Understanding the solvolysis (chemical breakdown involving solvents) mechanisms of related compounds, such as 4-fluorophenyl chlorothionoformate, is another application. Such studies provide insights into the behavior of these compounds in different solvents and their reaction pathways (Mj D'Souza et al., 2011).
Investigation of Photoreaction Mechanisms
4-Bromo-2-fluorophenyl chloroformate derivatives are studied for their photoreaction mechanisms, especially in low-temperature conditions. Research in this area includes examining the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of such compounds (S. Nanbu et al., 2012).
Phosphorescence Studies
The compound is also used in the study of phosphorescence, especially in organic fluorene derivatives. These studies can lead to the development of materials with unique optical properties, useful in various applications (Jinjia Xu et al., 2013).
Synthesis of Biologically Active Compounds
4-Bromo-2-fluorophenyl chloroformate is a key intermediate in synthesizing various biologically active compounds. For example, its derivatives are used in synthesizing compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-2-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenyl chloroformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



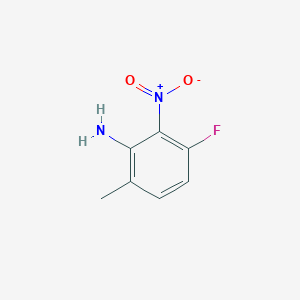
![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)
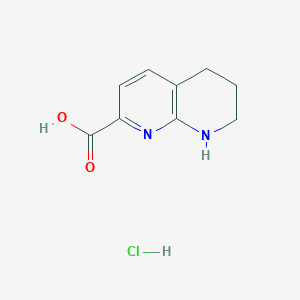
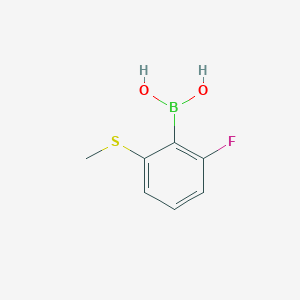
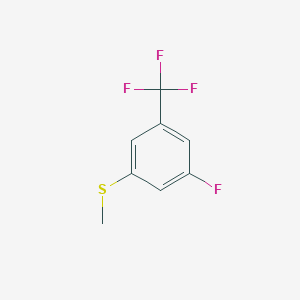
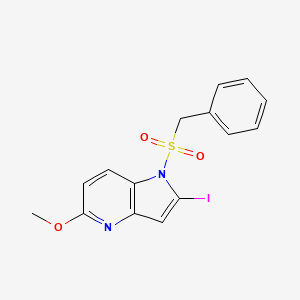
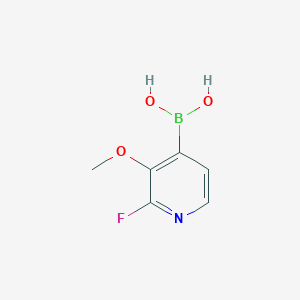
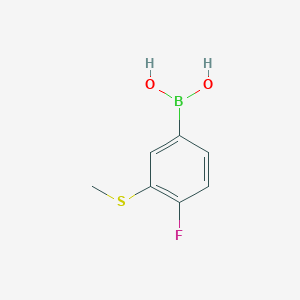
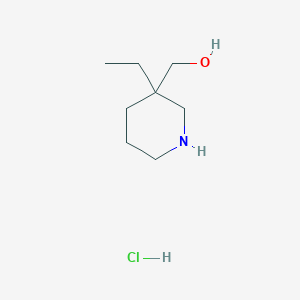
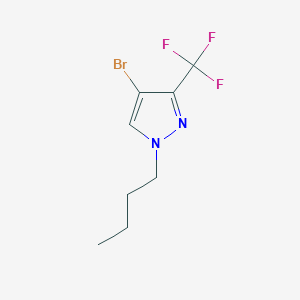
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
